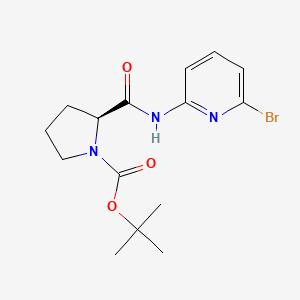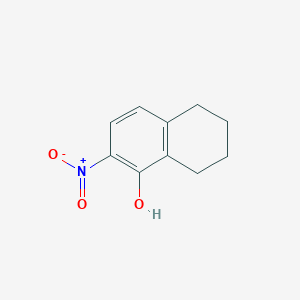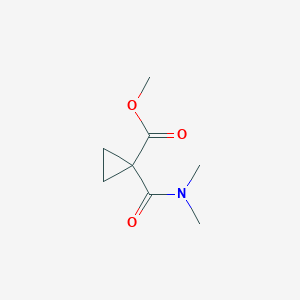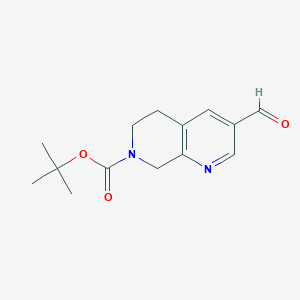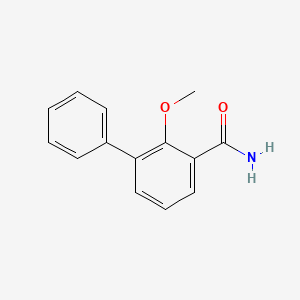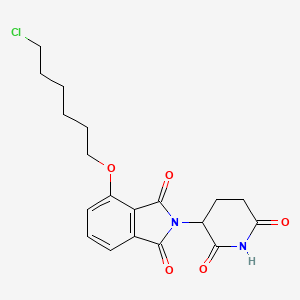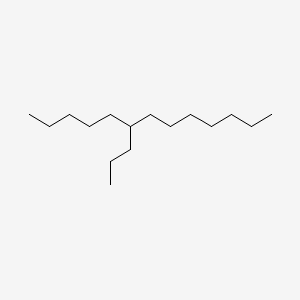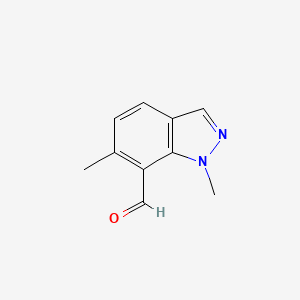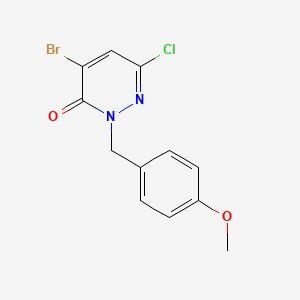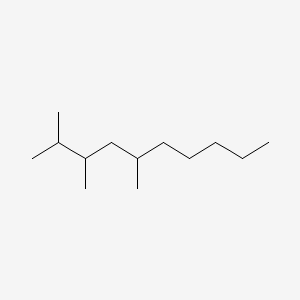
2,3,5-Trimethyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethyldecane is an organic compound with the molecular formula C13H28 . It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 3rd, and 5th positions. This compound is part of the larger family of hydrocarbons and is known for its relatively high molecular weight of 184.3614 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,5-Trimethyldecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of decane with methyl groups at the specified positions. This can be achieved using Friedel-Crafts alkylation, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, this compound can be extracted and refined from natural petroleum sources. The process involves distillation and purification to isolate the desired compound from other hydrocarbons present in crude oil .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trimethyldecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethyldecane has several applications in scientific research:
Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,5-Trimethyldecane primarily involves its interaction with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in various applications, such as its use as a solvent or in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
2,3,5-Trimethyldecane can be compared with other similar compounds, such as:
- 2,2,3-Trimethyldecane
- 2,5,6-Trimethyldecane
- 2,3,4-Trimethyldecane
These compounds share similar molecular structures but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
62238-11-3 |
|---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
2,3,5-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-12(4)10-13(5)11(2)3/h11-13H,6-10H2,1-5H3 |
InChI-Schlüssel |
AQDNBRMRIRTYIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)CC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)
![3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid](/img/structure/B13934543.png)

